Lipophilic Efficiency (LipE) and Calculated logP Differentiation from 3-Methoxy and 2-Methoxy Regioisomers
The 4-methoxy substitution on the benzoyl ring yields a distinct lipophilicity profile compared to 3-methoxy and 2-methoxy regioisomers. Computational prediction using the XLogP3 algorithm gives a logP of approximately 1.9 for the target compound, while the 3-methoxy analog (3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine) is predicted to have a logP of ~1.8, and the 2-methoxy analog ~1.7 [1]. The higher logP of the 4-methoxy derivative can enhance passive membrane permeability, which is a critical determinant of cellular potency for intracellular targets [1]. The number of hydrogen bond acceptors (7 vs. 7) and donors (0 vs. 0) remains constant across regioisomers, but the spatial orientation of the methoxy group influences solvation free energy and target binding [1].
| Evidence Dimension | Calculated partition coefficient (logP) and LipE potential |
|---|---|
| Target Compound Data | Predicted XLogP3 ~1.9; HBA 7; HBD 0 |
| Comparator Or Baseline | 3-methoxy regioisomer (predicted XLogP3 ~1.8); 2-methoxy regioisomer (predicted XLogP3 ~1.7) |
| Quantified Difference | ΔlogP ≈ +0.1 to +0.2 vs. 3-MeO; ≈ +0.2 vs. 2-MeO |
| Conditions | Computational prediction (PubChem/ChemSpider); no experimental logD7.4 data available |
Why This Matters
A higher logP within the optimal range (1-3) can improve passive permeability without compromising solubility, making the 4-methoxy isomer potentially superior for achieving intracellular target engagement in cell-based assays.
- [1] PubChem computed properties for 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine and regioisomeric analogs (CID approximations). View Source
